molecular formula C21H30N4O B6959328 N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B6959328
M. Wt: 354.5 g/mol
InChI Key: GFNPMKRHJFSKPZ-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylpiperidine moiety and a trimethylpyrazole group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-15(20-16(2)23-24(4)17(20)3)21(26)22-19-11-8-12-25(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,15,19H,8,11-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPMKRHJFSKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)NC2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Coupling Reaction: The benzylpiperidine and trimethylpyrazole intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its effects on biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved can vary depending on the context of its use, such as in medicinal or materials applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
  • N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)butanamide

Uniqueness

N-(1-benzylpiperidin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.

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